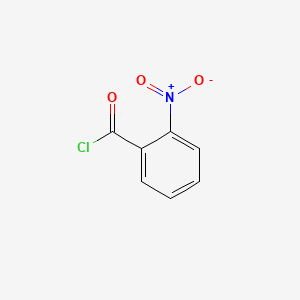

2-硝基苯甲酰氯

概述

描述

2-Nitrobenzoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention various nitrobenzene derivatives and their chemical properties and reactions, which can provide insights into the behavior of related compounds like 2-nitrobenzoyl chloride. For instance, the synthesis of 5-nitrobenzoxazole derivatives from benzoyl chloride derivatives suggests that 2-nitrobenzoyl chloride could potentially be used in similar nucleophilic acyl substitution reactions .

Synthesis Analysis

The synthesis of related compounds, such as 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, involves the reaction of 1,2-phenylenediamine and the use of glycolic acid for the cyclisation step . Similarly, 2-nitrobenzoyl chloride could be synthesized through related pathways, potentially involving the reaction with amines or other nucleophiles. The papers also describe the synthesis of molecular salts of 2-chloro-4-nitrobenzoic acid, which, while not the same, share some structural similarities with 2-nitrobenzoyl chloride .

Molecular Structure Analysis

The molecular structure of compounds related to 2-nitrobenzoyl chloride, such as the benzimidazole derivatives, has been characterized using X-ray diffraction techniques . These structures often feature strong hydrogen bonds and, in some cases, halogen bonds that play a vital role in crystal stabilization . The presence of a nitro group and a chloride in these compounds suggests that 2-nitrobenzoyl chloride would also exhibit interesting structural characteristics that could be analyzed using similar techniques.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving nitrobenzene derivatives. For example, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine . In another study, cobalt- and iron-catalyzed redox condensation of o-substituted nitrobenzenes with alkylamines is reported, which could be relevant to the reactivity of 2-nitrobenzoyl chloride . These reactions highlight the potential reactivity of the nitro and chloride groups in such compounds.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 2-nitrobenzoyl chloride, they do provide information on related compounds. For instance, the thermal properties of molecular salts of 2-chloro-4-nitrobenzoic acid have been characterized . The reactivity of the nitro group and the chloride in these compounds can be inferred to have implications for the physical and chemical properties of 2-nitrobenzoyl chloride, such as its solubility, melting point, and potential for forming salts or cocrystals.

科学研究应用

增强雌激素的 LC-MS 检测

2-硝基苯甲酰氯已被用于通过衍生化提高液相色谱-质谱法 (LC-MS) 中雌激素的检测反应。此方法显著提高了检测生物液体中雌激素的灵敏度,促进了对孕妇胎盘功能的诊断 (Higashi 等人,2006)。

溶剂分解反应研究

邻硝基苯甲酰氯的溶剂分解(基于溶剂的分解)研究提供了邻位硝基对反应速率和机理的影响的见解。这些发现对于理解硝基苯甲酰氯在不同溶剂中的化学行为至关重要,为相关化合物的更有效合成路线的设计提供了基础 (Park 等人,2019)。

促进化学合成

2-硝基苯甲酰氯用于合成复杂的有机化合物。例如,它已被用于合成具有潜在抗菌特性的衍生物,展示了其在创建药理学相关分子中的用途 (Havaldar 等人,2004)。

镍 (II) 离子检测

它已被用于开发用于选择性镍 (II) 离子检测的聚(氯乙烯)(PVC) 基膜电极。此应用对于环境监测和食品行业尤为重要,其中镍污染可能是一个问题 (Gupta 等人,2000)。

纤维素酯化

该化合物已用于纤维素的均相酯化,导致开发出具有不同取代度的纤维素衍生物。这些材料在生产可生物降解的塑料、涂料和其他纤维素基材料中具有潜在应用 (El Hamdaoui 等人,2016)。

探索卤素键

邻位硝基在促进卤素键中的作用的研究扩展了我们对分子相互作用的理解,这对于设计新型材料和药物很有价值 (Oruganti 等人,2017)。

安全和危害

2-Nitrobenzoyl chloride is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

Relevant Papers 2-Nitrobenzyl chloride was used in the synthesis of S-(2-nitrobenzyl)cysteine which was inserted into human erythropoietin . It was also used to prepare 4,4′-dinitrostillbene .

作用机制

Target of Action

2-Nitrobenzoyl chloride is a chemical compound used in various chemical reactions. It doesn’t have a specific biological target, but it can react with various compounds in a chemical context .

Mode of Action

The mode of action of 2-Nitrobenzoyl chloride is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive substances used in organic synthesis. They can react with a wide range of nucleophiles, leading to various types of compounds .

Biochemical Pathways

As a chemical reagent, 2-Nitrobenzoyl chloride doesn’t participate in any specific biochemical pathway. Instead, it’s used in synthetic chemistry to create a variety of chemical structures. The exact pathways it affects would depend on the specific reaction conditions and the other reactants present .

Pharmacokinetics

Like other acyl chlorides, it’s likely to be highly reactive and rapidly metabolized in biological systems .

Result of Action

The result of 2-Nitrobenzoyl chloride’s action is the formation of new chemical bonds and structures. The exact products depend on the specific reaction conditions and the other reactants involved .

属性

IUPAC Name |

2-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-7(10)5-3-1-2-4-6(5)9(11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWHTIHDQBHTHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025741 | |

| Record name | 2-Nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-nitrobenzoyl chloride is a crystalline solid. It is shock sensitive. | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

527 to 532 °F at 760 mmHg ; 306-309 °F at 18 mmHg (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

2-Nitrobenzoyl chloride | |

CAS RN |

610-14-0 | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86W2G0JA5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

77 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

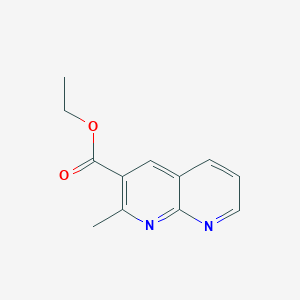

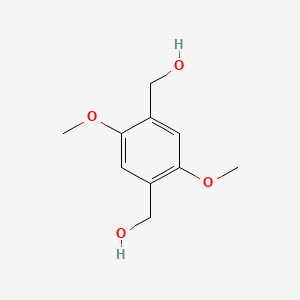

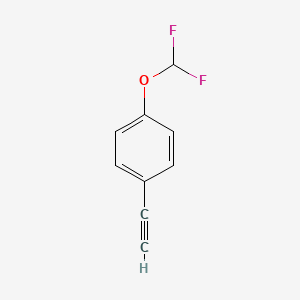

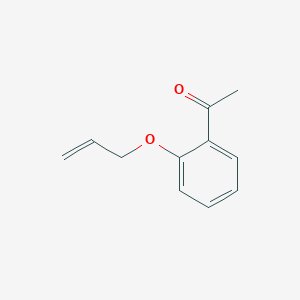

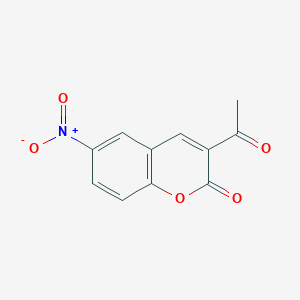

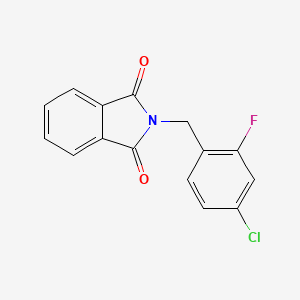

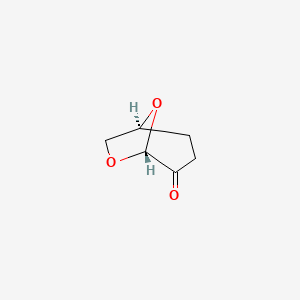

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

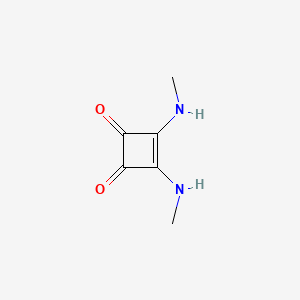

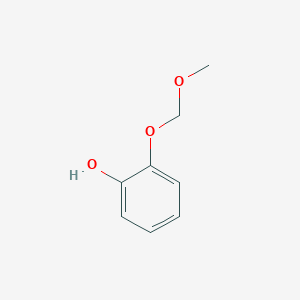

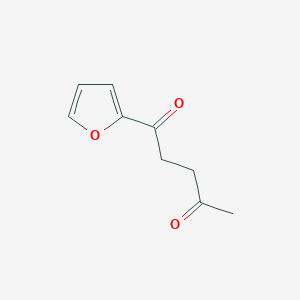

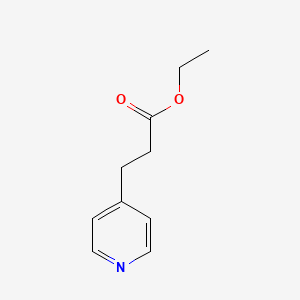

Feasible Synthetic Routes

Q & A

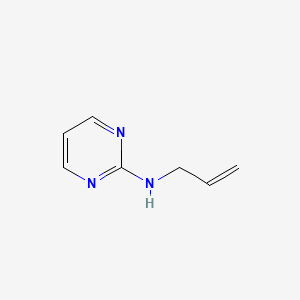

A: 2-Nitrobenzoyl chloride frequently serves as an acylating agent. It reacts with amines to form amides. For instance, it reacts with amino acid esters to generate N-(2-nitrobenzoyl) amino acid derivatives, useful intermediates in various syntheses. [, , , , , , , , ]

A: 2-Nitrobenzoyl chloride (C₇H₄ClNO₃) has a molecular weight of 185.56 g/mol. Its structure consists of a benzene ring with a nitro group (-NO₂) at the ortho position (position 2) relative to a acyl chloride group (-COCl). [, , , , ]

A: Researchers frequently employ Infrared (IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to elucidate the structures of compounds synthesized using 2-Nitrobenzoyl chloride. IR spectroscopy helps identify functional groups, while ¹H NMR provides information about the hydrogen atom environments within the molecule. [, , ]

A: One example is the synthesis of quinazolino[3,2-a][1,5]benzodiazepin-13-ones. 2-Nitrobenzoyl chloride reacts with 5-alkyl- or benzoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones. The resulting product can then undergo reductive N-heterocyclization to form the desired tetracyclic structure. [, ]

A: The nitro group can be readily reduced to an amino group (-NH₂). This transformation is important because the amino group can participate in further reactions, leading to a diverse range of compounds. Additionally, the amino group introduces different electronic properties compared to the nitro group, potentially influencing the biological activity of the molecule. [, , , , ]

A: In this context, 2-Nitrobenzoyl chloride acts as a synthetic equivalent of anthranilic acid. Following the reaction with an appropriate amine, the nitro group can be reduced, and the resulting compound can undergo cyclization to form the 1,4-benzodiazepine-2,5-dione core. [, ]

A: Researchers have explored the potential of these compounds as endothelin receptor antagonists [, ] and as potential anti-inflammatory agents. [] Some derivatives have also been investigated for their COX inhibitory activity. []

A: Yes, computational studies have been utilized to understand the mechanisms of reactions involving 2-Nitrobenzoyl chloride. For example, quantum chemical calculations provided insights into the reductive N-heterocyclization reaction used to synthesize quinazolino[3,2-a][1,5]benzodiazepin-13-ones. [, ]

A: Yes, researchers have investigated the thermal decomposition of 2-Nitrobenzoyl chloride under various conditions, including different heating rates and the presence of iron catalysts. These studies aimed to understand the decomposition pathways and products. [, ]

A: This reaction, studied using electron spin resonance (ESR) spin trapping techniques, provided evidence for the formation of the 2-nitrobenzoylperoxy radical, a reactive intermediate with potential implications in oxidative processes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。